molecular formula C14H11NO3 B181156 2-(2-carbamoylphenyl)benzoic Acid CAS No. 6747-35-9

2-(2-carbamoylphenyl)benzoic Acid

Cat. No.: B181156
CAS No.: 6747-35-9
M. Wt: 241.24 g/mol
InChI Key: XEENGIOISBUOKN-UHFFFAOYSA-N
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Description

2-(2-Carbamoylphenyl)benzoic acid (CAS: 18257-54-0) is a benzoic acid derivative with a carbamoylphenyl substituent at the 2-position. Its molecular formula is C₁₅H₁₂N₂O₄, with a molecular weight of 284.27 g/mol and an XLogP3 value of 2.4, indicating moderate lipophilicity . Notably, it carries an environmental hazard warning (H400) for aquatic toxicity .

Structurally, the carbamoyl group (–CONH₂) distinguishes it from related compounds, such as benzoyl or esterified analogs, influencing its reactivity, stability, and pharmacological profile.

Properties

CAS No.

6747-35-9

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

2-(2-carbamoylphenyl)benzoic acid

InChI

InChI=1S/C14H11NO3/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H2,15,16)(H,17,18)

InChI Key

XEENGIOISBUOKN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Functional Groups
2-(2-Carbamoylphenyl)benzoic acid C₁₅H₁₂N₂O₄ 284.27 2.4 3 / 4 –COOH, –CONH₂
2-Benzoylbenzoic acid (CAS: 85-52-9) C₁₄H₁₀O₃ 226.23 2.8 1 / 3 –COOH, –COC₆H₅
2-((2-Chlorophenyl)carbamoyl)benzoic acid (CAS: 6273-12-7) C₁₄H₁₀ClNO₃ 275.69 3.1 2 / 4 –COOH, –CONH–C₆H₄Cl
2-(Acetylamino)benzoic acid methyl ester (Av7) C₁₀H₁₁NO₃ 193.20 1.5 2 / 3 –COOCH₃, –NHCOCH₃

Key Observations :

  • The carbamoyl group in this compound enhances polarity compared to benzoyl (C₁₄H₁₀O₃) or esterified derivatives (e.g., Av7), reducing lipophilicity (lower XLogP3) .

Table 2: Comparative Receptor Binding and Activity

Compound Biological Activity ΔGbinding (kcal/mol)* Key Interactions
This compound Not explicitly reported
2-Benzoylbenzoic acid derivatives Bitter taste receptor (T1R3) modulation –5.2 to –6.8 Hydrophobic and π-π stacking
2-(4-Methylbenzoyl)benzoic acid Stronger T1R3 binding –7.1 Enhanced van der Waals interactions
Av7 (2-(acetylamino)benzoic acid methyl ester) Antitumor (IC₅₀: 10–20 µM vs. AGS/HepG2 cells) Esterification improves bioavailability

Key Findings :

  • Substitutions on the phenyl ring (e.g., methyl or methoxy groups) significantly lower ΔGbinding values, indicating stronger receptor affinity due to hydrophobic interactions .
  • Esterification (as in Av7) masks the carboxylic acid group, enhancing cell permeability and antitumor efficacy .

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